N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine
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Overview
Description
N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Scientific Research Applications
N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine has been investigated for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing activity against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties
Safety and Hazards
Future Directions
The study of quinazoline derivatives is an active area of research, due to their wide range of biological activities. Future research on “N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine” could involve investigating its potential biological activities, studying its physical and chemical properties in more detail, or exploring new methods for its synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine typically involves the reaction of 2-aminobenzophenone with 2-methoxyaniline under specific conditions. One common method includes the use of a dehydrating agent such as polyphosphoric acid (PPA) to facilitate the cyclization reaction, forming the quinazoline core . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinazoline ring to a dihydroquinazoline derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl or methoxyphenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may include the PI3K/Akt and MAPK/ERK pathways .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent, specifically targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Similar to erlotinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Prazosin: A quinazoline derivative used as an antihypertensive agent by blocking alpha-1 adrenergic receptors.
Uniqueness
N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its methoxyphenyl group can enhance its binding affinity to certain molecular targets, making it a promising candidate for further drug development .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-19-14-8-7-13-18(19)23-21-22-17-12-6-5-11-16(17)20(24-21)15-9-3-2-4-10-15/h2-14H,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHUZGVGIOLSDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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